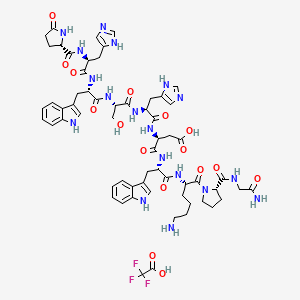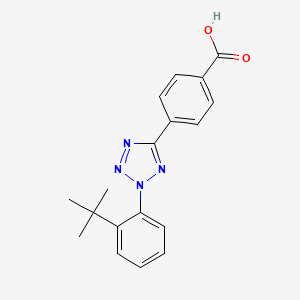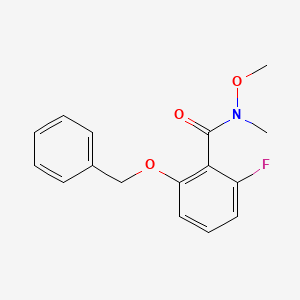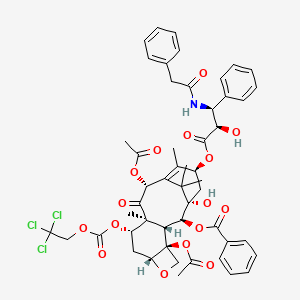
Taxol F Trichloroethyl Chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxol F Trichloroethyl Chloroformate is an intermediate compound used in the synthesis of Taxol F, which is an impurity of Paclitaxel. Paclitaxel is a well-known antineoplastic agent used in the treatment of various cancers, including lung, ovarian, breast cancer, head and neck cancer, and advanced forms of Kaposi’s sarcoma. This compound plays a crucial role in the study of the structure and function of microtubules into tubulin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Taxol F Trichloroethyl Chloroformate is synthesized through the acylation of baccatin III with 2,2,2-trichloroethyl chloroformate in the presence of pyridine . This reaction yields the chloroformate, which is then further acylated with cinnamic acid using oxalyl chloride . The reaction conditions are typically mild, and the process is carried out at room temperature.
Industrial Production Methods: The industrial production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process includes the careful handling of reagents and the use of advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Taxol F Trichloroethyl Chloroformate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Taxol F Trichloroethyl Chloroformate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines, thiols, and alcohols.
Biology: The compound is used in the study of microtubule dynamics and the structure of tubulin.
Medicine: It plays a role in the development of antineoplastic agents like Paclitaxel, which are used in cancer treatment.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Taxol F Trichloroethyl Chloroformate exerts its effects by acting as a protecting group for various functional groups in organic synthesis. The trichloroethyl chloroformate group is introduced to protect amines, thiols, and alcohols during chemical reactions . The mechanism involves the formation of a stable carbamate or carbonate linkage, which can be selectively cleaved under specific conditions, such as the presence of zinc in acetic acid .
Comparaison Avec Des Composés Similaires
2,2,2-Trichloroethoxycarbonyl Chloride: Used for similar purposes in organic synthesis as a protecting group.
Diphosgene: Another chloroformate used in organic synthesis, but with different reactivity and applications.
Uniqueness: Taxol F Trichloroethyl Chloroformate is unique due to its specific role in the synthesis of Taxol F and its application in the study of microtubule dynamics. Its ability to act as a protecting group for multiple functional groups makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C51H54Cl3NO16 |
|---|---|
Poids moléculaire |
1043.3 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H54Cl3NO16/c1-27-33(68-45(62)39(59)38(31-18-12-8-13-19-31)55-36(58)22-30-16-10-7-11-17-30)24-50(64)43(70-44(61)32-20-14-9-15-21-32)41-48(6,42(60)40(67-28(2)56)37(27)47(50,4)5)34(69-46(63)66-26-51(52,53)54)23-35-49(41,25-65-35)71-29(3)57/h7-21,33-35,38-41,43,59,64H,22-26H2,1-6H3,(H,55,58)/t33-,34-,35+,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1 |
Clé InChI |
DNVKDPDGQPTVJO-MJZMOBIKSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



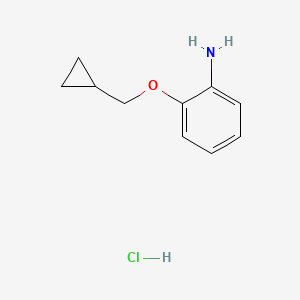
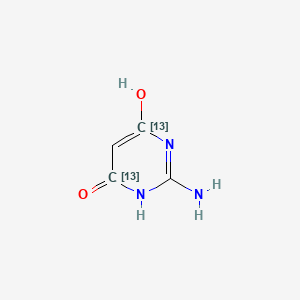
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
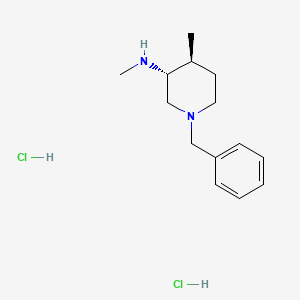

![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
